molecular formula C7H5N3O2 B056474 1H-Benzotriazole-5-carboxylic acid CAS No. 23814-12-2

1H-Benzotriazole-5-carboxylic acid

Cat. No. B056474
CAS RN: 23814-12-2
M. Wt: 163.13 g/mol
InChI Key: GUOVBFFLXKJFEE-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is often used as a research chemical . It has been used as a bifunctional ligand in solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate .


Synthesis Analysis

The synthesis of this compound involves carboxytriazole, 4-dimethylaminopyridine, dimethylformamide, and tert-butyl methyl ether . The reaction was carried out at room temperature and stirred for 24 hours at 50°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzotriazole ring attached to a carboxylic acid group . The IUPAC name for this compound is 2H-benzotriazole-5-carboxylic acid .


Chemical Reactions Analysis

This compound is stable towards oxidative metabolism . It was found to be a major transformation product in the biotransformation of 5-methyl-1H-benzotriazole .


Physical And Chemical Properties Analysis

This compound is an earthy yellow powder . Its molecular weight is 163.13 g/mol .

Scientific Research Applications

  • Biotransformation and Environmental Impact : Benzotriazoles like 1H-Benzotriazole-5-carboxylic acid are widely used as corrosion inhibitors and have become common micropollutants in aquatic environments. Their biotransformation in activated sludge includes various pathways such as oxidation, alkylation, and hydroxylation. These compounds are partially persistent in conventional wastewater treatment, and their transformation products have environmental relevance (Huntscha et al., 2014).

  • Homologation of Carboxylic Acids : The compound is used in the homologation of carboxylic acids, providing a safer alternative to traditional methods. This process is important for modifying the structure and properties of various organic compounds (Katritzky et al., 2000).

  • Agonist of GPR109b Receptor : 1-Alkyl-benzotriazole-5-carboxylic acids are identified as selective agonists of the human orphan G-protein-coupled receptor GPR109b. This discovery is significant for drug development targeting this receptor (Semple et al., 2006).

  • Cocrystallization Studies : The compound is involved in cocrystallization with other molecules, leading to the formation of various supramolecular architectures. This has implications for crystal engineering and materials science (Wang et al., 2011).

  • Metabolic Studies : It is a metabolic product in the degradation of certain benzotriazole esters. Understanding its formation and role in metabolic pathways is crucial for assessing the environmental and health impacts of benzotriazole derivatives (Jacobi & Hoffmann, 1990).

  • Degradation Mechanisms : Studies on the degradation of benzotriazoles like this compound help in developing effective methods for their removal from wastewater, contributing to environmental protection and pollution control (Ye et al., 2018).

  • Photolysis Research : Research into the photolysis of benzotriazoles, including this compound, provides insights into their transformation under sunlight, which is crucial for understanding their environmental fate and degradation pathways (Weidauer et al., 2016).

  • Isotope Fractionation in Phototransformation : The study of carbon, hydrogen, and nitrogen stable isotope fractionation characterizes the reaction mechanisms of 1H-Benzotriazole aqueous phototransformation. This research is key to tracking its degradation in aquatic environments (Wu et al., 2021).

  • Supramolecular Structures in Cocrystals : The cocrystals of 1H-benzotriazole and hydroxybenzoic acids demonstrate the construction of interesting organic supramolecular structures, contributing to the field of crystallography and materials science (Wang et al., 2012).

  • Toxicity and Environmental Impact : Research on the toxicity of azoles towards biological processes like the anaerobic ammonium oxidation (anammox) process is crucial for understanding the environmental impact of these compounds (Lakhey et al., 2019).

Mechanism of Action

Target of Action

Benzotriazole-5-carboxylic acid, also known as 1H-Benzotriazole-5-carboxylic acid or 1H-Benzo[d][1,2,3]triazole-5-carboxylic acid, is a versatile compound with a wide range of applications. It has been used as a bifunctional ligand in the synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate . The primary targets of this compound are therefore metal ions, specifically copper ions, in these assemblies.

Mode of Action

The compound acts as a bifunctional ligand, meaning it can bind to two different sites on the target molecule. This allows it to facilitate the formation of complex structures, such as coordination assemblies . The exact nature of these interactions and the resulting changes depend on the specific conditions of the reaction, including the presence of other ligands and the solvent used.

Biochemical Pathways

These polymers have a variety of potential applications, including use as catalysts in the oxygen evolution reaction .

Result of Action

The primary result of the action of Benzotriazole-5-carboxylic acid is the formation of coordination assemblies with metal ions . These assemblies have a variety of potential applications, including use as catalysts in the oxygen evolution reaction . The compound’s ability to act as a bifunctional ligand allows it to facilitate the formation of these complex structures.

Action Environment

The action of Benzotriazole-5-carboxylic acid is highly dependent on the environment in which it is used. Factors such as the solvent used, the presence of other reactants, and the specific conditions of the reaction can all influence the compound’s action, efficacy, and stability .

Safety and Hazards

While specific safety and hazard information for 1H-Benzotriazole-5-carboxylic acid is not available, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of coordination polymers

Cellular Effects

Given its use in coordination polymer synthesis, it may interact with cellular components and influence cell function .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of Benzotriazole-5-carboxylic acid on cellular function in in vitro or in vivo studies have not been extensively studied. It has been used in the synthesis of coordination polymers, suggesting it has some level of stability .

properties

IUPAC Name

2H-benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVBFFLXKJFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881049
Record name 1H-Benzotriazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23814-12-2, 60932-58-3
Record name 1H-Benzotriazole-5-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazolecarboxylic acid
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Record name 1H-Benzotriazole-5-carboxylic acid
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Record name 1H-benzotriazolecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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